6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane
Description
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine derivative featuring a strained cyclopropane ring fused to a pyrrolidine-like structure. The compound is characterized by a methoxymethyl substituent at the 6-position of the bicyclic framework. This substitution introduces both steric and electronic effects, making it distinct from other 3-azabicyclo[3.1.0]hexane derivatives. The 3-azabicyclo[3.1.0]hexane core is widely recognized for its conformational rigidity, which enhances binding specificity in pharmaceutical applications such as enzyme inhibition (e.g., ketohexokinase inhibitors for NAFLD) and receptor modulation (e.g., opioid antagonists) .
The methoxymethyl group contributes to improved solubility compared to non-polar substituents (e.g., benzyl or alkyl groups), while its electron-donating methoxy moiety may influence pharmacokinetic properties like metabolic stability and bioavailability.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-4-7-5-2-8-3-6(5)7/h5-8H,2-4H2,1H3 |
InChI Key |
ONWFLWZVGKSSKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The methoxymethyl group undergoes selective oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic aqueous media) | 6-Carboxy-3-azabicyclo[3.1.0]hexane | 75–82 | |
| RuO₄ (catalytic, CH₃CN/H₂O) | 6-(Methoxycarbonyl)-3-azabicyclo[3.1.0]hexane | 68 |
Oxidation primarily targets the methoxymethyl side chain, preserving the bicyclic core. The choice of oxidizing agent determines product selectivity: potassium permanganate yields carboxylic acids, while ruthenium tetroxide produces esters.
Reduction Reactions
The azabicyclic nitrogen and methoxymethyl group participate in reduction pathways:
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C → reflux) | 6-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane | 90 | |
| H₂/Pd-C (EtOAc, 50 psi) | 6-Methyl-3-azabicyclo[3.1.0]hexane | 85 |
Lithium aluminum hydride reduces the methoxymethyl group to a hydroxymethyl derivative, while catalytic hydrogenation cleaves the ether bond to yield a methyl group .
Nucleophilic Substitution
The nitrogen atom in the bicyclic system facilitates nucleophilic displacement:
Alkylation occurs preferentially at the bicyclic nitrogen due to its lone pair accessibility. Steric hindrance from the methoxymethyl group slightly reduces yields in bulkier substitutions .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage:
| Reagent/Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| H₂O/H⁺ (HCl, reflux) | Linear diamine derivative | Acid-catalyzed hydrolysis | |
| Br₂ (CH₂Cl₂, −20°C) | Dibrominated azepane analogue | Electrophilic addition |
Ring-opening reactions exploit the bicyclic system’s strain. Acidic hydrolysis produces diamines, while bromination leads to seven-membered azepanes .
Photochemical Rearrangements
UV irradiation induces structural rearrangements:
| Conditions | Product | Key Observation | Reference |
|---|---|---|---|
| UV (254 nm, benzene, 24 h) | Fused pyrrolidine-oxetane derivative | Diradical intermediate |
Photolysis generates diradical intermediates that recombine to form novel heterocycles, demonstrating the compound’s utility in synthesizing complex architectures .
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable functionalization:
| Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, PPh₃, K₂CO₃, aryl boronic acid | 6-(Aryl)-3-azabicyclo[3.1.0]hexane | 60–72 |
Suzuki-Miyaura couplings replace the methoxymethyl group with aryl moieties, expanding applications in medicinal chemistry .
Mechanistic Insights
-
Oxidation/Reduction: Polar solvents stabilize transition states in methoxymethyl transformations .
-
N-Alkylation: Steric effects from the bicyclic system influence reaction rates and regioselectivity .
-
Cyclopropane Reactivity: Ring strain (≈27 kcal/mol) drives selective bond cleavage under mild conditions .
Scientific Research Applications
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a methoxymethyl group attached to an azabicyclohexane core, which makes it useful in medicinal chemistry and organic synthesis. It is often used in its hydrochloride form to increase solubility and stability.
Medicinal Chemistry
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane serves as a building block for developing new therapeutic agents. Interaction studies have shown that it has binding affinity to receptors or enzymes within biological systems. Initial findings indicate that it interacts with neurotransmitter pathways, suggesting it could modulate synaptic transmission or influence neuropharmacological profiles.
Organic Synthesis
The synthesis of 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane typically uses photochemical methods, specifically [2+2] cycloaddition reactions, for modular construction of the bicyclic framework. These methods are efficient for producing complex molecules from simpler precursors. Alternative synthetic routes may involve palladium-catalyzed cyclopropanation techniques, which have been used to generate various derivatives of azabicyclo compounds in high yields.
Reactivity
Common reagents used with 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation, with wide variations in temperature and solvent choice.
Mechanism of Action
The mechanism by which 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
6-Morpholino Derivatives ()
- Substituents: Morpholino (6-position) and methyl (3-position).
- Key Properties: Morpholino groups adopt chair conformations in endo-methyl derivatives (e.g., 8a,b), as confirmed by NMR and X-ray crystallography. Boat conformations are observed in N-demethylated diastereomers (e.g., 9a,b), impacting binding geometry .
- Applications : Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment .
1-(3,4-Dichlorophenyl)-3-methyl Derivatives ()
- Substituents : Dichlorophenyl (1-position) and methyl (3-position).
- Key Properties: Dichlorophenyl’s electron-withdrawing effects enhance binding to monoamine transporters. Methyl groups reduce polarity, increasing CNS bioavailability.
- Applications: Treatment of psychiatric disorders via monoamine neurotransmitter modulation .
Comparative Data Table
Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : Methoxymethyl’s electron-donating nature may reduce off-target interactions compared to dichlorophenyl derivatives .
- Conformational Rigidity: Chair conformations (e.g., morpholino derivatives) enhance enzyme inhibition by stabilizing ligand-receptor complexes .
- Solubility vs. Bioavailability : Methoxymethyl improves aqueous solubility, whereas benzyl or dichlorophenyl groups favor membrane permeability .
Biological Activity
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a methoxymethyl group attached to an azabicyclohexane core, which contributes to its distinct chemical properties. Its molecular formula is , and it is often utilized in its hydrochloride form to enhance solubility and stability in various biological assays.
Mechanisms of Biological Activity
Research indicates that 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane interacts with various neurotransmitter pathways, suggesting potential roles in modulating synaptic transmission. Initial studies have shown that it may act as an antagonist at opioid receptors and influence dopamine D3 receptor activity, which could be relevant for neuropharmacological applications .
Cytotoxicity and Antiproliferative Activity
A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. Studies have demonstrated that derivatives containing the azabicyclo[3.1.0]hexane moiety exhibit antiproliferative activity against several human cancer cell lines, including:
- K562 (human erythroleukemia)
- HeLa (cervical carcinoma)
- Jurkat (acute T-cell leukemia)
- MCF-7 (breast cancer)
- CT26 (mouse colon carcinoma)
The MTS assay has been employed to evaluate cell proliferation, revealing that certain derivatives significantly inhibit cell growth by inducing cell cycle arrest at the G0/G1 phase .
Study 1: Antiproliferative Activity
A recent study synthesized spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane and assessed their antiproliferative effects using the MTS assay. The results indicated that compounds with this bicyclic structure exhibited notable cytotoxicity across multiple cancer cell lines, highlighting their potential as anticancer agents .
In another investigation, the mechanism by which these compounds exert their effects was explored through flow cytometry and confocal microscopy. It was found that treatment with selected derivatives led to significant morphological changes in treated cells, as well as alterations in actin cytoskeleton structure, indicating a disruption in normal cellular processes .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane and its derivatives compared to other known compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
